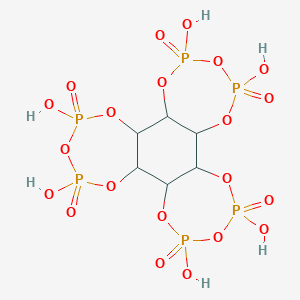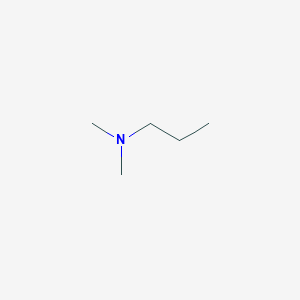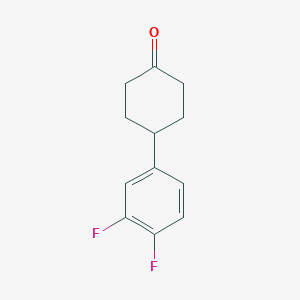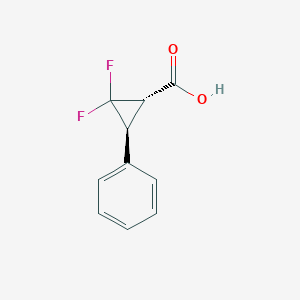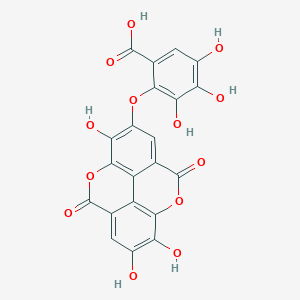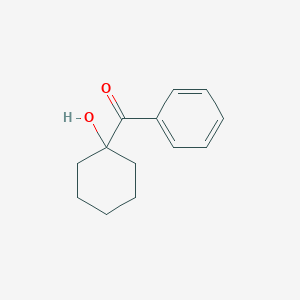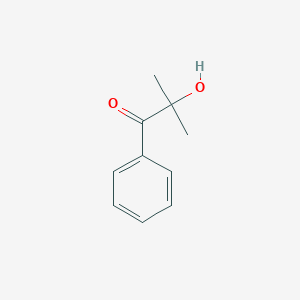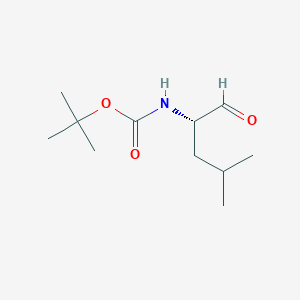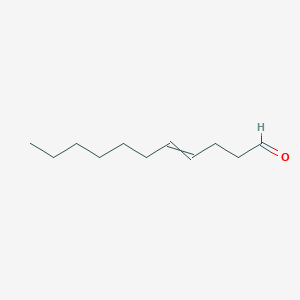
4-Undecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Undecenal, also known as undec-4-enal, is an organic compound with the chemical formula C11H20O. It is a yellow liquid with a strong odor and is commonly used in the perfume and flavor industries. In recent years, 4-Undecenal has gained attention in scientific research due to its potential therapeutic properties and its role in various biological processes.
Mechanism of Action
The mechanism of action of 4-Undecenal is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms and cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that 4-Undecenal has several biochemical and physiological effects, including the inhibition of bacterial growth, the induction of apoptosis in cancer cells, and the reduction of inflammation. It has also been shown to have a positive effect on insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Undecenal in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents. However, its strong odor and potential toxicity at high concentrations can make it challenging to work with in the lab.
Future Directions
There are several future directions for research on 4-Undecenal. One area of interest is its potential use as a natural preservative in food and cosmetic products. Another area of research is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and delivery methods for 4-Undecenal in various applications.
Conclusion
In conclusion, 4-Undecenal is a promising compound with potential therapeutic properties. Its antimicrobial, anti-inflammatory, and anti-tumor effects make it a promising candidate for further research. While there are limitations to its use in lab experiments, its potential applications in various industries make it an important area of research for the future.
Synthesis Methods
The synthesis of 4-Undecenal can be achieved through various methods, including the oxidation of undecylenic acid and the ozonolysis of undecene. The most common method involves the oxidation of undecylenic acid using potassium permanganate or potassium dichromate as the oxidizing agent.
Scientific Research Applications
4-Undecenal has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have antimicrobial, anti-inflammatory, and anti-tumor effects.
properties
CAS RN |
160321-33-5 |
|---|---|
Product Name |
4-Undecenal |
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-4-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-8,11H,2-6,9-10H2,1H3 |
InChI Key |
QGNDNDFXCNBMKI-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CCCC=O |
Canonical SMILES |
CCCCCCC=CCCC=O |
synonyms |
4-Undecenal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)

